Cas no 862811-63-0 (2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)

2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
- CHEMBL586794
- AKOS032476785
- DTXSID501345915
- 2-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- 862811-63-0
- SR-05000022685
- F0657-0454
- MMV019790
- 2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- PD061844
- TCMDC-124461
- SR-05000022685-1
- 2-ethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
-
- インチ: 1S/C22H20N4O2/c1-3-28-19-11-5-4-10-18(19)21(27)24-17-9-6-8-16(14-17)20-15(2)26-13-7-12-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27)
- InChIKey: OCPFPYJVXUSXGP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC=CC=1C(NC1=CC=CC(=C1)C1=C(C)N2C=CC=NC2=N1)=O
計算された属性
- せいみつぶんしりょう: 372.15862589g/mol
- どういたいしつりょう: 372.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 68.5Ų
2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0454-40mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-100mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 100mg |
$248.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-2μmol |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-15mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-5μmol |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-2mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-75mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 75mg |
$208.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-5mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-10μmol |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F0657-0454-4mg |
2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-63-0 | 90%+ | 4mg |
$66.0 | 2023-05-18 |
2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 関連文献
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
10. Book reviews
2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamideに関する追加情報
Research Brief on 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide (CAS: 862811-63-0)
2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide (CAS: 862811-63-0) is a novel small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazo[1,2-a]pyrimidine scaffold, has shown promising pharmacological properties, particularly in the modulation of specific signaling pathways relevant to cancer and inflammatory diseases. The compound's structure-activity relationship (SAR) and its potential as a therapeutic agent have been the focus of several recent studies.
Recent research has elucidated the mechanism of action of 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide, highlighting its role as a potent inhibitor of protein kinases involved in cell proliferation and inflammation. In vitro studies have demonstrated its high selectivity and efficacy against specific kinase targets, such as the JAK/STAT and PI3K/AKT pathways, which are critical in the pathogenesis of various cancers and autoimmune disorders. The compound's ability to disrupt these pathways with minimal off-target effects makes it a promising candidate for further drug development.
In addition to its kinase inhibitory activity, 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide has also been investigated for its pharmacokinetic properties. Preclinical studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good oral bioavailability and moderate plasma half-life. These properties suggest that the compound could be suitable for oral administration, a significant advantage in clinical settings. However, further optimization may be required to enhance its metabolic stability and reduce potential drug-drug interactions.
The therapeutic potential of 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide has been explored in various disease models. For instance, in xenograft models of solid tumors, the compound exhibited significant tumor growth inhibition, with minimal toxicity to normal tissues. Similarly, in models of rheumatoid arthritis, it reduced inflammation and joint damage, suggesting its applicability in chronic inflammatory conditions. These findings underscore the compound's versatility and its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in the development of 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide as a clinical drug. Issues such as formulation stability, scalability of synthesis, and long-term safety profiles need to be addressed. Ongoing research is focused on optimizing the compound's chemical structure to improve its drug-like properties and conducting comprehensive toxicology studies to ensure its safety for human use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, 2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide (CAS: 862811-63-0) represents a promising avenue for the development of novel therapeutics targeting cancer and inflammatory diseases. Its unique chemical structure, combined with its potent and selective biological activity, positions it as a valuable candidate for further investigation. Future studies will be crucial in determining its clinical viability and therapeutic potential, paving the way for new treatment options in the field of chemical biology and medicine.
862811-63-0 (2-ethoxy-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide) 関連製品
- 2763906-20-1(Ethyl 3-(morpholin-3-yl)-3-oxopropanoate)
- 683777-69-7(3-(phenylsulfanyl)-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylpropanamide)
- 1844859-83-1(tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate)
- 1797360-38-3(N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide)
- 1249424-32-5(Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-)
- 1805253-40-0(3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 34967-62-9(2',5'-DICHLORO-3-THIOPHENEACETAMIDE)
- 1261850-65-0(4'-Bromo-3'-iodopropiophenone)
- 1260650-91-6(4-(4-chloro-3-methylphenyl)morpholin-3-one)
- 2137823-98-2(3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)




